molecular formula C17H18FN3O4 B4251783 Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate

Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate

Cat. No.: B4251783
M. Wt: 347.34 g/mol
InChI Key: QWZBPUMPMPFCAA-UHFFFAOYSA-N
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Description

Ethyl N-[({[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate is a complex organic compound that features a combination of fluorophenoxy, pyridinyl, and glycinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(2-fluorophenoxy)acetic acid with 3-pyridinemethanamine under specific conditions to form an intermediate, which is then reacted with ethyl glycinate in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[({[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl N-[({[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[({[2-(2-chlorophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate
  • Ethyl N-[({[2-(2-bromophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate
  • Ethyl N-[({[2-(2-iodophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate

Uniqueness

Ethyl N-[({[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-2-24-15(22)11-21-17(23)20-10-12-6-5-9-19-16(12)25-14-8-4-3-7-13(14)18/h3-9H,2,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBPUMPMPFCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate
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Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate
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Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate
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Ethyl 2-[[2-(2-fluorophenoxy)pyridin-3-yl]methylcarbamoylamino]acetate

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